molecular formula C23H21FN4O B2657323 N-benzyl-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide CAS No. 1206986-36-8

N-benzyl-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide

Cat. No.: B2657323
CAS No.: 1206986-36-8
M. Wt: 388.446
InChI Key: UHCJWCYKHPKAJX-UHFFFAOYSA-N
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Description

N-benzyl-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a cyano group at the 3-position and a fluoro group at the 6-position. Additionally, it contains a piperidine ring attached to the quinoline moiety via a carboxamide linkage, with a benzyl group attached to the nitrogen atom of the piperidine ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the cyano and fluoro substituents. The piperidine ring is then constructed and attached to the quinoline moiety via a carboxamide linkage. The final step involves the benzylation of the piperidine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to facilitate the various steps of the synthesis. Scale-up processes are also developed to ensure the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-benzyl-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes involved in DNA replication and repair. The cyano and fluoro substituents can enhance the compound’s binding affinity and specificity for these targets. The piperidine ring and benzyl group contribute to the overall stability and solubility of the compound, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide: Lacks the fluoro substituent, which may affect its biological activity and chemical properties.

    N-benzyl-1-(6-fluoroquinolin-4-yl)piperidine-4-carboxamide: Lacks the cyano group, which may influence its reactivity and interactions with molecular targets.

    N-benzyl-1-(3-cyano-6-chloroquinolin-4-yl)piperidine-4-carboxamide: Contains a chloro substituent instead of fluoro, which can alter its chemical behavior and biological effects.

Uniqueness

The presence of both cyano and fluoro substituents in N-benzyl-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide imparts unique chemical and biological properties. These substituents enhance the compound’s reactivity, binding affinity, and specificity for molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-benzyl-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O/c24-19-6-7-21-20(12-19)22(18(13-25)15-26-21)28-10-8-17(9-11-28)23(29)27-14-16-4-2-1-3-5-16/h1-7,12,15,17H,8-11,14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCJWCYKHPKAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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